N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-4-[(1H-imidazol-1-yl)methyl]benzamide
Description
Properties
IUPAC Name |
N-[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]-4-(imidazol-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2/c32-25(21-4-2-20(3-5-21)18-29-15-12-27-19-29)28-23-8-10-24(11-9-23)30-13-1-14-31(17-16-30)26(33)22-6-7-22/h2-5,8-12,15,19,22H,1,6-7,13-14,16-18H2,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCUWQCIFLQHDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)CN5C=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-4-[(1H-imidazol-1-yl)methyl]benzamide typically involves multiple steps:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized through the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde.
Diazepane Ring Formation: The diazepane ring is formed by reacting cyclopropanecarbonyl chloride with 1,4-diazepane in the presence of a base.
Coupling Reactions: The final step involves coupling the imidazole and diazepane intermediates with 4-aminobenzamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-4-[(1H-imidazol-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide and imidazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Amino derivatives of benzamide.
Substitution: Substituted imidazole and benzamide derivatives.
Scientific Research Applications
N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-4-[(1H-imidazol-1-yl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-4-[(1H-imidazol-1-yl)methyl]benzamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the diazepane and benzamide moieties can interact with receptors or other proteins. These interactions can modulate biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The trifluoromethyl group in 9b enhances lipophilicity and receptor binding affinity compared to the cyanophenyl group in 9a .
- Biological Activity : Imidazole-containing benzamides () demonstrate antimicrobial and anticancer properties, suggesting that the imidazole-methyl group in the target compound may confer similar bioactivity.
Pharmacological and Physicochemical Properties
- Receptor Binding : Compounds like 9b and 9a show affinity for dopamine D3 receptors, attributed to the 1,4-diazepane scaffold’s conformational flexibility . The target compound’s cyclopropanecarbonyl group may further stabilize receptor interactions.
- Solubility : The imidazole moiety in the target compound could enhance aqueous solubility relative to thiophene-containing analogs like 9b .
Spectral and Analytical Characterization
Q & A
Q. What are the standard synthetic routes and optimization strategies for synthesizing N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-4-[(1H-imidazol-1-yl)methyl]benzamide?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the diazepane-cyclopropanecarbonyl moiety via nucleophilic acyl substitution, using cyclopropanecarbonyl chloride and 1,4-diazepane under reflux in DMF .
- Step 2 : Coupling of the diazepane intermediate to a 4-aminophenyl group via Buchwald-Hartwig amination or Ullmann coupling, requiring Pd-based catalysts and controlled temperatures (80–120°C) .
- Step 3 : Functionalization of the benzamide core with the imidazole-methyl group using Mitsunobu or alkylation reactions, often with 1H-imidazole and dibromoethane in THF .
Optimization : Reaction yields are improved by adjusting solvent polarity (e.g., DMF for solubility) and using scavengers like molecular sieves to remove byproducts .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Purity : Assessed via HPLC (C18 column, acetonitrile/water gradient) with >95% purity thresholds .
- Structural Confirmation :
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s bioactivity against specific molecular targets (e.g., kinases or GPCRs)?
- Target Selection : Prioritize targets based on structural motifs (e.g., diazepane for protease inhibition, imidazole for metal-binding enzymes) .
- Assay Design :
- Kinase Inhibition : Use fluorescence polarization assays with ATP-competitive probes (e.g., ADP-Glo™) .
- GPCR Binding : Radioligand displacement assays (e.g., H-labeled antagonists) in HEK293 cells expressing recombinant receptors .
- Controls : Include positive controls (e.g., staurosporine for kinases) and validate results with orthogonal methods like SPR (surface plasmon resonance) .
Q. How should contradictory data in solubility or bioactivity profiles be resolved?
- Solubility Conflicts :
- Test solubility in multiple solvents (DMSO, PBS, ethanol) and use dynamic light scattering (DLS) to detect aggregation .
- Modify formulation with cyclodextrins or lipid-based carriers for improved aqueous stability .
- Bioactivity Variability :
- Replicate assays across independent labs to rule out technical artifacts.
- Perform SAR studies on analogs (e.g., replacing cyclopropane with cyclohexane) to isolate pharmacophoric contributions .
Q. What computational and experimental methods are recommended for structure-activity relationship (SAR) studies?
- In Silico Tools :
- Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding poses against targets like CYP450 or EGFR .
- QM/MM Simulations : Analyze cyclopropane ring strain and its impact on binding energetics .
- Experimental SAR :
Methodological Challenges & Solutions
Q. What strategies mitigate degradation during long-term storage of this compound?
- Storage Conditions : Lyophilize and store under argon at -80°C to prevent hydrolysis of the cyclopropanecarbonyl group .
- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to detect degradation products .
Q. How can researchers optimize synthetic yields for low-abundance intermediates?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
